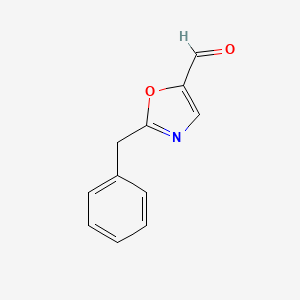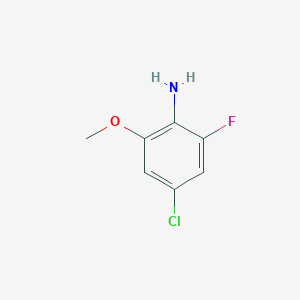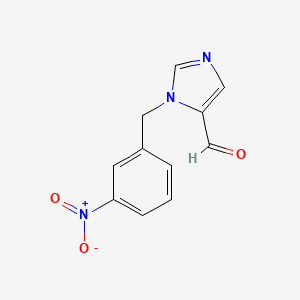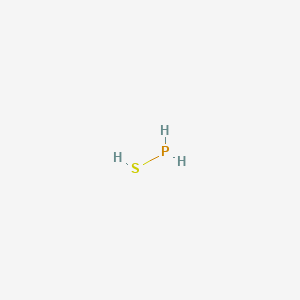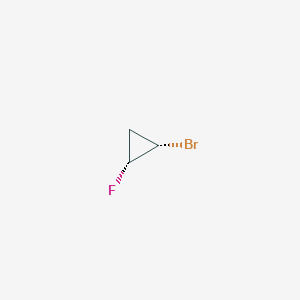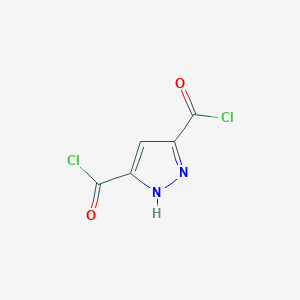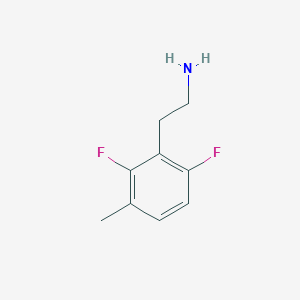
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is an organic compound with the molecular formula C10H13ClO It is a derivative of phenol, where the phenyl group is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-chloro-2-methylphenol with propylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-chloro-2-methylphenol
Reagent: Propylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Ethanol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
The product is then purified through distillation or recrystallization to obtain this compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 3-(4-Chloro-2-methyl-phenyl)-propan-1-one
Reduction: 3-(4-Chloro-2-methyl-phenyl)-propane
Substitution: 3-(4-Methoxy-2-methyl-phenyl)-propan-1-ol (if methoxide is used)
Aplicaciones Científicas De Investigación
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol.
3-Chloro-4-methylphenyl isocyanate: Another compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a chlorine atom on the phenyl ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
3-(4-chloro-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 |
Clave InChI |
HEEUTFLEJHLHGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


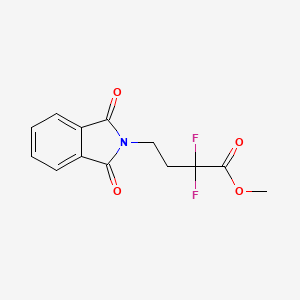
![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)
![ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate](/img/structure/B12439984.png)


![4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one](/img/structure/B12440011.png)
